molecular formula C9H15N3O B1408927 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine CAS No. 1878686-62-4

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Cat. No. B1408927
CAS RN: 1878686-62-4
M. Wt: 181.23 g/mol
InChI Key: DUSWNZACTMRDGP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (4MPP) is an organic compound and a piperidine derivative with a wide range of applications in fields such as biochemistry and pharmacology. 4MPP is a relatively new compound, and its properties and potential applications are still being explored.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Research has highlighted the importance of potent and selective chemical inhibitors in human liver microsomes, with a focus on cytochrome P450 (CYP) enzymes. These enzymes metabolize a diverse number of drugs, and understanding their activity is crucial for predicting drug-drug interactions. Chemical compounds, including piperidine derivatives, are used to determine the selectivity and involvement of specific CYP isoforms in drug metabolism, aiding in the development of safer pharmaceuticals (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution

The interaction of piperidine with nitro-group-containing compounds through nucleophilic aromatic substitution reactions provides quantitative yields of specific derivatives. This process, which does not undergo base catalysis, offers insights into the synthesis of complex molecules that could have therapeutic applications (Pietra & Vitali, 1972).

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and evaluated for their potential agrochemical and pharmaceutical activities. New synthesis methods under microwave conditions have been developed, providing compounds with herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Dipeptidyl Peptidase IV Inhibitors

The compound is part of research into dipeptidyl peptidase IV inhibitors, which are a target for treating type 2 diabetes mellitus. Various inhibitors, including those with piperidine and pyrazole structures, have been patented, demonstrating the compound's relevance in developing antidiabetic drugs (Mendieta et al., 2011).

DNA Minor Groove Binders

Research into Hoechst 33258 analogues, which bind to the minor groove of double-stranded DNA, has implications for the design of drugs targeting DNA interactions. Piperidine derivatives, as part of this research, show potential in the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Anti-colorectal Cancer Activity

Quinazoline derivatives, including those with piperidine and pyrazole structures, have shown anti-colorectal cancer activity by modulating the expression of genes and proteins involved in cancer progression. This research highlights the potential of these compounds in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

properties

IUPAC Name

4-(4-methoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWNZACTMRDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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